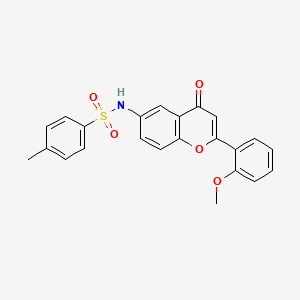

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzenesulfonamide

Description

N-(2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a chromen-4-one (flavone) core. The chromenone scaffold is substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a 4-methylbenzenesulfonamide moiety. The methoxy and methyl groups may modulate lipophilicity, solubility, and target interactions.

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c1-15-7-10-17(11-8-15)30(26,27)24-16-9-12-22-19(13-16)20(25)14-23(29-22)18-5-3-4-6-21(18)28-2/h3-14,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWAMMTUVLLSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromone moiety, which is known for its biological significance. Its molecular formula is C₁₉H₁₈N₂O₃S, and it has a molecular weight of approximately 350.42 g/mol. The structure consists of a methoxyphenyl group and a sulfonamide group, which are critical for its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chromone can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The minimum inhibitory concentration (MIC) values for these compounds often range between 0.23 mg/mL to 0.70 mg/mL.

2. Anticancer Activity

This compound has been studied for its potential anticancer effects. It has been reported to induce apoptosis in cancer cell lines by causing cell cycle arrest at the G2/M phase . In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer types, including breast and colon cancer cells.

3. Enzyme Inhibition

The compound has shown inhibitory effects on key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : It inhibits AChE, which is crucial in Alzheimer's disease pathology .

- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound forms hydrogen bonds with active site residues of enzymes, enhancing its inhibitory action .

- Cell Cycle Modulation : It disrupts normal cell cycle progression, leading to increased apoptosis in malignant cells .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy against various pathogens, demonstrating that the compound exhibited potent activity against E. coli and S. aureus, with MIC values comparable to standard antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of similar chromone derivatives, reporting significant cytotoxicity against breast cancer cell lines with IC50 values below 20 µM .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzenesulfonamide

Its crystal structure has been analyzed for bioactivity studies, highlighting the role of sulfonamides in drug design.

Chromenone-Based Benzamide Derivatives

The following compounds () retain the chromen-4-one backbone but substitute the sulfonamide group with benzamide:

| Compound ID | Substituent at Position 6 | Substituent at Position 2 | Key Features |

|---|---|---|---|

| 923233-39-0 | 4-bromobenzamide | Phenyl | Bromine enhances lipophilicity and halogen bonding potential. |

| 923211-76-1 | 4-chlorobenzamide | 2-methylphenyl | Chlorine and methyl groups increase steric bulk. |

| 923191-98-4 | 3,4,5-trimethoxybenzamide | 4-methoxyphenyl | Multiple methoxy groups improve solubility and electron donation. |

| Target Compound | 4-methylbenzenesulfonamide | 2-methoxyphenyl | Sulfonamide offers hydrogen-bonding and acidic properties. |

Key Observations :

- Electronic Effects : The sulfonamide group in the target compound is more acidic (pKa ~10–11) compared to benzamides (pKa ~13–15), enhancing hydrogen-bonding capacity with basic residues in target proteins.

- Steric Considerations : The 2-methylphenyl group in 923211-76-1 may hinder binding to planar active sites, whereas the target compound’s 2-methoxyphenyl group balances steric bulk and π-π interactions.

Methoxy-Substituted Analogs

3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (923191-98-4)

This derivative features three methoxy groups on the benzamide substituent, significantly enhancing electron-donating effects and solubility compared to the target compound’s single methoxy group. The additional methoxy groups may improve interactions with polar enzyme pockets but could also increase metabolic susceptibility to demethylation .

Crystallographic and Structural Validation

The structural data for these compounds likely rely on tools such as SHELXL () for refinement and ORTEP () for graphical representation. These programs ensure accurate determination of bond lengths, angles, and torsional parameters, critical for comparing steric and electronic effects across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.